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Compound of Interest

2-(Benzylamino)-2-methyl-1-
Compound Name:

propanol hydrochloride
CAS No.: 78533-50-3
Cat. No.: B3154799

Get Quote

\ J

Focus Molecule: 2-(Benzylamino)-2-methyl-1-propanol (CAS: 10250-27-8)[1][2][3][4]

Executive Summary & Application Context

2-(Benzylamino)-2-methyl-1-propanol is a sterically hindered

-amino alcohol.[4] In drug development, it frequently appears as:

o A Chiral Auxiliary/Intermediate: Used in the synthesis of oxazolines and coordination
complexes due to its gem-dimethyl backbone which imparts conformational rigidity.[4]

e An Impurity/Degradant: Often found in the bulk manufacturing of AMP (2-Amino-2-methyl-1-
propanol) buffers or as a byproduct in reductive aminations involving benzaldehyde.[4]

Accurate mass spectrometric characterization is critical to distinguish this molecule from
structural isomers (e.g., N-ethyl-ephedrine analogs) and its non-benzylated precursors.[4] This
guide details the fragmentation mechanics that serve as its unique spectral fingerprint.
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Mechanistic Fragmentation Analysis

The mass spectral behavior of 2-(Benzylamino)-2-methyl-1-propanol is governed by the
competition between amine-directed

-cleavage and benzyl-directed ionization.[4]

Electron lonization (El) Pattern[5][6]

e Molecular lon (

): m/z 179 (typically weak intensity due to rapid fragmentation).
o Base Peak (Diagnostic):m/z 148.

o Mechanism:[1][4][5]

-cleavage relative to the nitrogen atom, resulting in the loss of the hydroxymethyl group (-
CH

OH, 31 Da). The resulting iminium ion is stabilized by the two methyl groups on the

-carbon and the N-benzyl group.
e Secondary Peak:m/z 91 (Tropylium ion).[5][6]

o Mechanism:[1][4][5] Inductive cleavage of the C-N bond yields the benzyl cation, which
rearranges to the highly stable tropylium ion (

).[6]
Electrospray lonization (ESI-MS/MS) Pattern[4]
e Precursor lon (
): m/z 180.

e Primary Transition:

4]
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o Under Collision-Induced Dissociation (CID), the protonated molecule preferentially cleaves
at the benzylic C-N bond, making m/z 91 the dominant quantifier ion.

Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways that define the

molecule's spectral identity.
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Figure 1: Competitive fragmentation pathways under Electron lonization (El). The formation of

the m/z 148 iminium ion is favored by the gem-dimethyl effect.

Comparative Performance Profiling

To validate the identity of 2-(Benzylamino)-2-methyl-1-propanol, it must be compared against

its metabolic precursors and structural analogs.[4]

Table 1: Spectral Specificity vs. Alternatives
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Molecular Base Peak Diagnostic Specificity
Compound Structure .
Weight (El) Fragment Note
High. Unique
Ph-CH L
5 combination
of Benzyl (91
(Benzylamino -NH-C(Me) vl (91)
179.26 m/z 148 m/z 91 and gem-
)-2-methyl-1- CH .
) dimethyl
propanol L
OH iminium
(148).[4]
H Distinct.
AMP (2- Lacks benzyl
Amino-2- N-C(Me) group; Base
89.14 m/z 58 m/z 41 )
methyl-1- CH peak shifts by
propanol) 90 Da (148 -
OH 58 = 90).[4]
Distinct. Base
peak m/z 58
arises from
Ph-CH(OH)- _
] ethyl-amine
Ephedrine CH(Me)- 165.23 m/z 58 m/z 77 o
chain; distinct
NHMe
from the
hindered 148
peak.[4]
Confusing.
Shares m/z
91.[4
N- Ph-CH [4]
Distinguishab
Benzylmethyl 121.18 m/z 120 m/z 91
] -NH-CH le only by the
amine
lack of m/z
148 (alcohol
loss).
Analytical Decision Logic
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When analyzing complex matrices (e.g., plasma or reaction mixtures), use the following logic
flow to confirm the presence of the target molecule.

Unknown Peak Detected

Is m/z 91 present?

Is m/z 148 present? Is m/z 58 present?

Yes (Base Peak)|[No

Confirmed: Other Benzylamine Confirmed:
2-(Benzylamino)-2-methyl-1-propanol (e.g., N-Benzylmethylamine) AMP (Precursor)

Click to download full resolution via product page

Figure 2: Logical workflow for distinguishing the target analyte from common interfering amino
alcohols.

Experimental Protocols

The following protocols are designed to maximize sensitivity and reproducibility.

Protocol A: GC-MS Structural Confirmation (El)

Objective: Fingerprinting and impurity identification.[4]

o Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade). Derivatization
(TMS) is optional but recommended to improve peak shape of the hydroxyl group.

¢ Inlet: Splitless mode, 250°C.
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e Column: DB-5ms or equivalent (30m x 0.25mm, 0.25um film).
e Oven Program: 60°C (1 min)

15°C/min

300°C (5 min).

e MS Source: 230°C, 70 eV.

o Data Analysis: Extract ion chromatograms (EIC) for m/z 148 (Quant) and m/z 91 (Qual).

Protocol B: LC-MS/MS Quantitation (ESI)

Objective: High-sensitivity detection in biological matrices.[4]

Mobile Phase:

o A:0.1% Formic Acid in Water.[4]

o B: 0.1% Formic Acid in Acetonitrile.[4]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8um.[4]

Gradient: 5% B to 95% B over 5 minutes.

MS Settings (Triple Quad):

o lonization: ESI Positive Mode.[4]

o Source Temp: 350°C.

o MRM Transition 1 (Quant): 180.1

91.0 (Collision Energy ~20-25 eV).[4]

o MRM Transition 2 (Qual): 180.1

148.1 (Collision Energy ~15 eV).
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o Note: The 180

162 transition (loss of water) is often observed but is non-specific and should be avoided
for quantitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b3154799/docs#technical-comparison-
mass-spectrometric-characterization-of-n-alkylated-amino-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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